molecular formula C10H8NNaO3S B1356320 Sodium 8-quinaldinesulfonate CAS No. 83848-52-6

Sodium 8-quinaldinesulfonate

Cat. No.: B1356320
CAS No.: 83848-52-6
M. Wt: 245.23 g/mol
InChI Key: ZIXCCMTUQLRGDC-UHFFFAOYSA-M
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Description

Sodium 8-quinaldinesulfonate is a sulfonated derivative of quinaldine (a methyl-substituted quinoline) with a sodium counterion. Its molecular formula is C₁₅H₁₄N₄O₃S, as indicated by , and its InChIKey is NXDAWKLKQHJMKU-UHFFFAOYSA-N . The compound features a sulfonate group (-SO₃⁻) at the 8-position of the quinaldine backbone, enhancing its water solubility compared to non-sulfonated analogs.

Properties

IUPAC Name

sodium;2-methylquinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXCCMTUQLRGDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83848-52-6
Record name Sodium 8-quinaldinesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium 2-methylquinoline-8-sulfonate
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Record name SODIUM 8-QUINALDINESULFONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 8-quinaldinesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of 8-quinaldine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 8-quinaldine is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 8-quinaldinesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinaldine derivatives.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis
Sodium 8-quinaldinesulfonate is utilized as a reagent in organic synthesis. It facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can be oxidized to form sulfonic acid derivatives or reduced to generate amine derivatives, showcasing its versatility in synthetic chemistry.

Catalyst in Chemical Reactions
In addition to being a reagent, it acts as a catalyst in several chemical reactions. Its ability to form complexes with metal ions enhances its catalytic properties, making it valuable in facilitating reactions that require specific metal coordination.

Biological Applications

Fluorescent Probe
In biological research, this compound serves as a fluorescent probe in assays and imaging studies. Its fluorescent properties allow for the visualization of biological processes at the cellular level, aiding in the study of cellular dynamics and interactions.

Therapeutic Potential
Research has explored the potential of this compound as a therapeutic agent due to its biological activity. Studies indicate that it may interact with specific molecular targets, influencing various biochemical pathways and offering possibilities for drug development.

Industrial Applications

Production of Dyes and Pigments
this compound is employed in the manufacturing of dyes and pigments. Its chemical structure allows for the synthesis of vibrant colors used in textiles and other materials. The compound's role in dye production exemplifies its significance in industrial chemistry .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound as a fluorescent probe in live cell imaging. The compound was shown to effectively label specific cellular components, allowing researchers to track cellular processes over time. This application highlights its utility in understanding complex biological systems.

Case Study 2: Therapeutic Research

In another investigation, this compound was assessed for its potential therapeutic effects against certain diseases. The study found that the compound exhibited significant activity against specific targets involved in disease pathways, suggesting its possible role in drug development.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts FormedCommon Reagents Used
OxidationSulfonic acid derivativesPotassium permanganate, hydrogen peroxide
ReductionAmine derivativesSodium borohydride, lithium aluminum hydride
Nucleophilic SubstitutionVarious substituted quinaldine derivativesAmines, alcohols

Table 2: Applications Across Fields

FieldApplication Description
ChemistryReagent and catalyst in organic synthesis
BiologyFluorescent probe for imaging studies
MedicinePotential therapeutic agent
IndustryProduction of dyes and pigments

Mechanism of Action

The mechanism of action of sodium 8-quinaldinesulfonate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, making it useful in both research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylsulfonates and Quinoline Derivatives

highlights structurally related arylsulfonates, such as sodium 8-(2-hydroxybenzamido)octanoate (CAS 203787-91-1, similarity score: 0.83). Key differences include:

  • Functional Groups : The hydroxybenzamido group may confer metal-chelating properties, whereas the sulfonate group in sodium 8-quinaldinesulfonate enhances aqueous solubility .

Another analog, 8-hydroxyquinoline sulfate (), shares the quinoline backbone but replaces the sulfonate with a sulfate group. This substitution reduces acidity (sulfonic acids are stronger than sulfuric acid derivatives), impacting solubility and reactivity in biological systems .

Table 1: Structural and Functional Comparison
Compound CAS Number Key Functional Groups Solubility Profile Potential Applications
This compound Not specified Quinaldine, -SO₃⁻Na⁺ High (polar sulfonate) Pharmaceuticals, surfactants
Sodium 8-(2-hydroxybenzamido)octanoate 203787-91-1 Octanoate, -CONH- Moderate (amphiphilic) Metal chelation, drug delivery
8-Hydroxyquinoline sulfate Not specified Quinoline, -SO₄²⁻ Moderate (sulfate) Disinfectant, antifungal

Carboxylate Salts

and discuss sodium methoxybenzoates (e.g., sodium 4-methoxybenzoate), which are carboxylate salts. Key contrasts with this compound include:

  • Acidity : Sulfonates (pKa ~1–2) are significantly more acidic than carboxylates (pKa ~4–5), making their sodium salts more stable in acidic environments.
  • Thermal Behavior : Sodium carboxylates like 3-methoxybenzoate exhibit thermal stability up to 200–300°C (), whereas sulfonates may decompose at higher temperatures due to sulfur-oxygen bond instability .

Research and Commercial Landscape

indicates zero patents or literature entries for this compound, highlighting a research gap compared to analogs like 8-hydroxyquinoline sulfate, which is well-documented for antimicrobial uses .

Biological Activity

Sodium 8-quinaldinesulfonate (C10H8NNaO3S) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C10H8NNaO3S
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 17389857

This compound is primarily recognized for its role as a sodium channel modulator. Sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. The modulation of these channels can influence various physiological processes, including pain perception and muscle contraction .

Biological Activities

  • Antimicrobial Properties :
    • This compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular functions .
  • Anticancer Potential :
    • Research indicates that compounds derived from the quinoline structure, including this compound, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
  • Neuroprotective Effects :
    • The compound has been studied for its neuroprotective effects, particularly in conditions involving sodium channel dysregulation, such as epilepsy and neuropathic pain. By modulating sodium channels, it may help stabilize neuronal excitability and reduce the frequency of seizures .

Toxicity and Safety Profile

Despite its therapeutic potential, this compound has been associated with toxicity in certain contexts. Studies have reported hepatocarcinogenic effects in animal models, indicating a need for careful evaluation of its safety profile in clinical applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveStabilizes neuronal excitability
ToxicityHepatocarcinogenic effects in animal studies

Case Study: Neuroprotective Effects

A study published in Nature examined the effects of this compound in a rat model of epilepsy. The results indicated that administration of the compound significantly reduced seizure frequency compared to control groups. This suggests its potential as a therapeutic agent in managing epilepsy by modulating sodium channel activity .

Case Study: Antimicrobial Activity

In another investigation, this compound was tested against common bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects on bacterial growth, supporting its use as an antimicrobial agent in clinical settings .

Q & A

Q. What interdisciplinary frameworks are suitable for studying this compound’s role in environmental chemistry?

  • Methodological Answer : Combine ecotoxicology (Daphnia magna acute toxicity tests) with computational chemistry (density functional theory (DFT) for predicting degradation pathways). Use high-resolution mass spectrometry (HRMS) to detect environmental metabolites in water samples. Collaborate with hydrologists to model compound mobility in soil-water systems, incorporating log Kow and soil sorption coefficients (Kd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.